

# Solubility Profile of 2-(2-Iodophenyl)propan-2-ol: A Technical Guide

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## Compound of Interest

Compound Name: 2-(2-Iodophenyl)propan-2-ol

Cat. No.: B1313319

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This technical guide provides a comprehensive overview of the solubility characteristics of **2-(2-Iodophenyl)propan-2-ol** in various organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on the qualitative solubility profile derived from the compound's molecular structure and established principles of organic chemistry. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility.

## Core Tenets of 2-(2-Iodophenyl)propan-2-ol Solubility

**2-(2-Iodophenyl)propan-2-ol** (CAS No: 69352-05-2) is a tertiary alcohol with a molecular formula of  $C_9H_{11}IO$  and a molecular weight of 262.09 g/mol.[1][2] Its structure, featuring a polar tertiary alcohol group and a large, non-polar iodophenyl group, governs its solubility behavior. The hydroxyl (-OH) group is capable of acting as a hydrogen bond donor and acceptor, suggesting favorable interactions with polar solvents. Conversely, the bulky, hydrophobic iodophenyl ring promotes solubility in non-polar or weakly polar organic solvents. The principle of "like dissolves like" is central to understanding its solubility profile.[3]

The synthesis of **2-(2-Iodophenyl)propan-2-ol** is often achieved through a Grignard reaction utilizing diethyl ether as the solvent, which indicates good solubility in ethers.[1] A comparative analysis with a structurally related compound, 2-(3,5-Dimethoxyphenyl)propan-2-ol, which

exhibits enhanced solubility in polar solvents due to its methoxy groups, suggests that the iodo-substituent in **2-(2-Iodophenyl)propan-2-ol** contributes to a more non-polar character, potentially limiting its solubility in highly polar solvents.<sup>[1]</sup>

## Predicted Solubility in Common Organic Solvents

The following table summarizes the expected qualitative solubility of **2-(2-Iodophenyl)propan-2-ol** in a range of common organic solvents, based on its structural characteristics and general solubility principles.

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	Moderately Soluble	The hydroxyl group can form hydrogen bonds with the solvent, but the large non-polar iodophenyl group may limit high solubility. <a href="#">[4]</a> <a href="#">[5]</a>
Polar Aprotic	Acetone, Ethyl Acetate, Dichloromethane	Soluble	These solvents can act as hydrogen bond acceptors and have moderate polarity, effectively solvating both the polar and non-polar regions of the molecule.
Non-Polar	Toluene, Hexane, Diethyl Ether	Soluble to Highly Soluble	The non-polar iodophenyl group will have strong van der Waals interactions with these solvents. Solubility in diethyl ether is confirmed by its use in the compound's synthesis. <a href="#">[1]</a> <a href="#">[3]</a>

## Experimental Protocol for Solubility Determination

This section provides a detailed gravimetric method for determining the quantitative solubility of **2-(2-Iodophenyl)propan-2-ol** in a specific organic solvent at a given temperature.

Objective: To determine the saturation solubility of **2-(2-Iodophenyl)propan-2-ol** in a selected organic solvent.

#### Materials:

- **2-(2-Iodophenyl)propan-2-ol** (high purity)
- Selected organic solvent (analytical grade)
- Scintillation vials or sealed test tubes
- Thermostatically controlled shaker or water bath
- Analytical balance (readable to 0.1 mg)
- Micropipettes
- Syringe filters (0.22  $\mu\text{m}$ , solvent-compatible)
- Pre-weighed evaporation dishes or vials

#### Procedure:

- Preparation of Saturated Solutions:
  - Add an excess amount of **2-(2-Iodophenyl)propan-2-ol** to a series of scintillation vials. The excess solid should be clearly visible.
  - Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.
  - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25  $^{\circ}\text{C}$ ).
  - Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solution reaches saturation.
- Sample Collection and Filtration:

- After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
- Carefully draw a known volume (e.g., 1.0 mL) of the supernatant from the clear region of the solution using a micropipette.
- Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.
- Solvent Evaporation:
  - Place the evaporation dishes in a fume hood or a vacuum oven at a temperature that facilitates solvent evaporation without degrading the solute.
  - Allow the solvent to evaporate completely, leaving behind the dissolved **2-(2-Iodophenyl)propan-2-ol** as a residue.
- Mass Determination and Calculation:
  - Once the solvent has completely evaporated, re-weigh the evaporation dish containing the solute residue.
  - Calculate the mass of the dissolved **2-(2-Iodophenyl)propan-2-ol** by subtracting the initial weight of the empty dish.
  - The solubility can be expressed in various units, such as g/L or mg/mL, using the following formula:  
  
$$\text{Solubility (g/L)} = (\text{Mass of residue (g)}) / (\text{Volume of supernatant collected (L)})$$
- Data Analysis:
  - Perform the experiment in triplicate to ensure the reproducibility of the results.
  - Calculate the mean solubility and the standard deviation.

## Visualizing Solubility Principles and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts related to the solubility of **2-(2-Iodophenyl)propan-2-ol** and the experimental workflow for its determination.

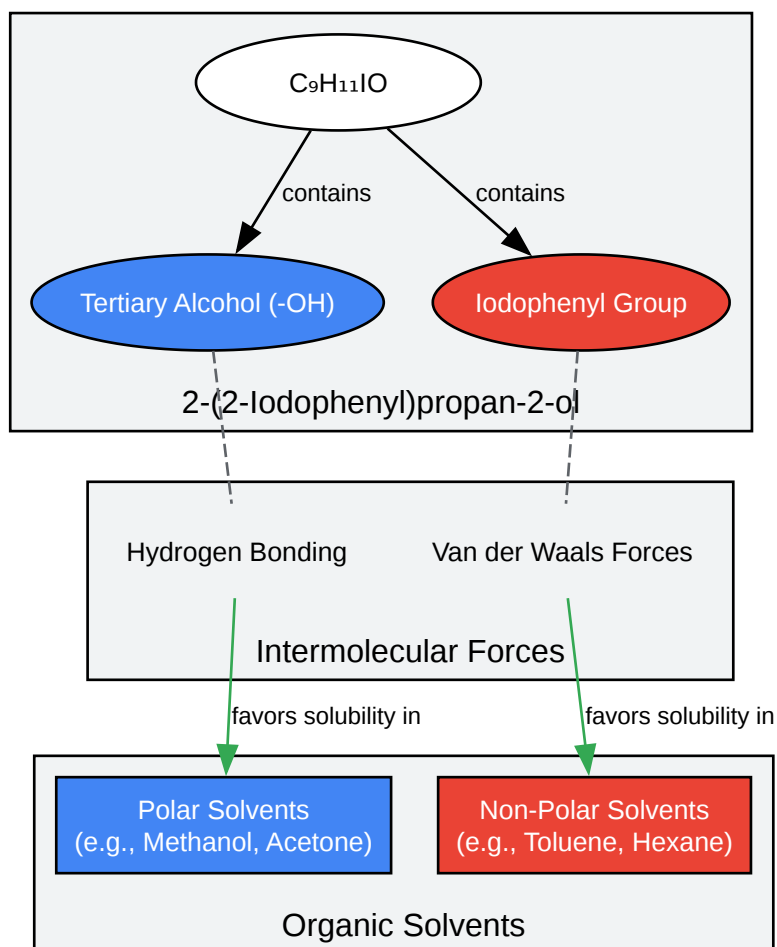


Figure 1: Structural Influences on Solubility

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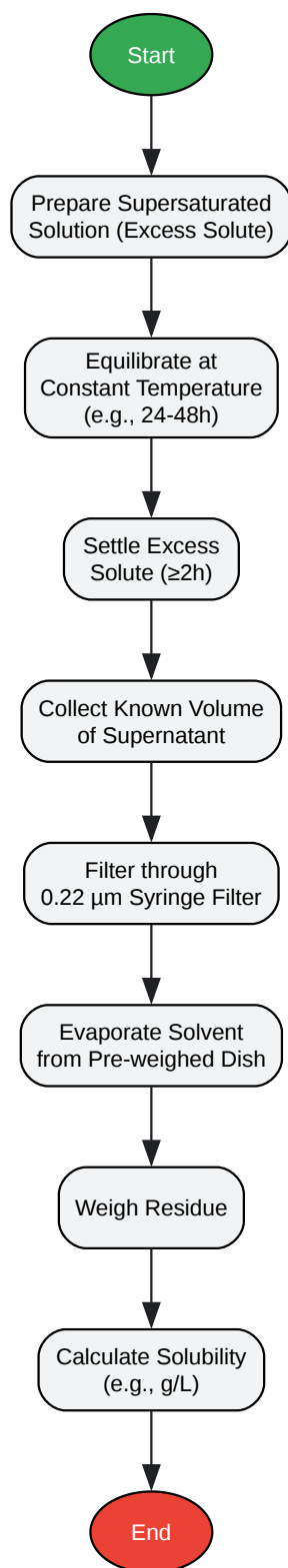


Figure 2: Experimental Workflow for Solubility Determination

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Figure 2: Experimental Workflow for Solubility Determination

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